Methyl 2-hydroxy-3,3-dimethylbutanoate

Catalog No.
S3116184
CAS No.
121129-31-5
M.F
C7H14O3
M. Wt
146.186
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-hydroxy-3,3-dimethylbutanoate

CAS Number

121129-31-5

Product Name

Methyl 2-hydroxy-3,3-dimethylbutanoate

IUPAC Name

methyl 2-hydroxy-3,3-dimethylbutanoate

Molecular Formula

C7H14O3

Molecular Weight

146.186

InChI

InChI=1S/C7H14O3/c1-7(2,3)5(8)6(9)10-4/h5,8H,1-4H3

InChI Key

YYAKMBGOMGURAY-UHFFFAOYSA-N

SMILES

CC(C)(C)C(C(=O)OC)O

Solubility

not available

Methyl 2-hydroxy-3,3-dimethylbutanoate, also known as HDBM, is an organic compound with the molecular formula C7H14O3C_7H_{14}O_3 and a molecular weight of approximately 146.186 g/mol. This compound is characterized by a hydroxyl group and two methyl groups attached to the butanoate structure, making it a derivative of butanoic acid. HDBM is typically presented as a colorless liquid with a fruity odor and is soluble in various solvents, including water and ethanol.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound or a carboxylic acid derivative.
  • Reduction: The ester group can be reduced to yield the corresponding alcohol.
  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

Research indicates that methyl 2-hydroxy-3,3-dimethylbutanoate possesses potential biological activities. It may play a role in metabolic pathways and has been studied for its effects on enzyme interactions. Its unique structural features allow it to act as a substrate for various enzymes, potentially influencing metabolic processes within organisms.

The synthesis of methyl 2-hydroxy-3,3-dimethylbutanoate primarily involves the esterification of 3,3-dimethylbutanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically requires controlled conditions to optimize yield and purity. Following the reaction, purification methods such as distillation or column chromatography are employed to isolate the product.

Methyl 2-hydroxy-3,3-dimethylbutanoate has various applications across different fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Food and Cosmetics: Utilized as a flavoring agent due to its fruity aroma.
  • Research: Employed in scientific studies as a reagent for synthesizing other compounds and analyzing biological samples.

Studies have shown that methyl 2-hydroxy-3,3-dimethylbutanoate interacts with specific molecular targets, which may influence its biological activity. The hydroxyl group allows for hydrogen bonding with biological molecules, enhancing its potential role in biochemical pathways. Its interactions could lead to significant implications in drug development and therapeutic applications .

Several compounds share structural similarities with methyl 2-hydroxy-3,3-dimethylbutanoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoateC7H15N O3Contains an amino group
(S)-Methyl 2-hydroxy-3-methylbutanoateC6H12O3Lacks one methyl group
(R)-tert-Butyl 2-hydroxybutanoateC8H16O3Contains a tert-butyl group
(R)-2-Hydroxy-3-methylbutanoic acidC6H12O3Hydroxylated butanoic acid derivative

Uniqueness

Methyl 2-hydroxy-3,3-dimethylbutanoate is unique due to its combination of both hydroxyl and ester functionalities. This dual characteristic allows it to participate in a wider range of

XLogP3

1.2

Dates

Modify: 2024-04-14

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